N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile
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Overview
Description
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzonitrile core substituted with an aminomethyl group and a fluorine atom, along with two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of the nitrile group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzene ring.
Aminomethylation: Introduction of the aminomethyl group.
Protection: Addition of Boc protecting groups to the nitrogen atoms.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to a corresponding amide or nitrile.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary amines.
Scientific Research Applications
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N,N-DI-T-Boc-4-(aminomethyl)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
N,N-DI-T-Boc-4-(aminomethyl)-3-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity.
Properties
CAS No. |
1196152-39-2 |
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Molecular Formula |
C18H23FN2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl N-[(4-cyano-2-fluorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H23FN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-13-8-7-12(10-20)9-14(13)19/h7-9H,11H2,1-6H3 |
InChI Key |
UGPTYXIGJWPWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)C#N)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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